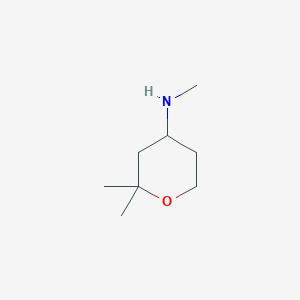

N,2,2-trimethyltetrahydro-2H-pyran-4-amine

Description

Contextualization within Tetrahydropyran (B127337) Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. This structural motif is a cornerstone in medicinal chemistry and the synthesis of natural products, valued for its conformational stability and its ability to engage in hydrogen bonding. The incorporation of a THP-amine moiety, in particular, has been a successful strategy in drug discovery to enhance the physicochemical properties of lead compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

N,2,2-trimethyltetrahydro-2H-pyran-4-amine is a specific example within this broader class of compounds. Its synthesis and subsequent reactions are illustrative of the chemical transformations that are characteristic of substituted tetrahydropyrans. The presence of the amine functional group provides a reactive handle for a variety of chemical modifications, allowing for its incorporation into larger and more intricate molecular structures.

Significance as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its synthesis from readily available starting materials and its capacity to undergo further chemical transformations make it a valuable tool for chemists.

A notable synthesis of this compound begins with the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. This reaction forms a Schiff base, which is then reduced using sodium tetrahydridoborate to yield the target compound. researchgate.net

Once synthesized, this compound can be utilized in subsequent reactions. For instance, it can undergo cyanoethylation with acrylonitrile. researchgate.net The resulting 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile can be further reduced, for example with lithium tetrahydridoaluminate, to produce N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. researchgate.net This diamine can then be subjected to additional chemical transformations, demonstrating the utility of the parent compound as a scaffold for creating more complex molecules. researchgate.net

The chemical properties of this compound, such as its basicity and nucleophilicity, are key to its reactivity and its utility as a synthetic intermediate. These properties allow it to participate in a range of chemical reactions, making it a valuable building block in the synthesis of novel compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of N-methyltetrahydro-2H-pyran-4-amine (a related compound)

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 115.099714038 Da |

| Monoisotopic Mass | 115.099714038 Da |

| Topological Polar Surface Area | 21.3 Ų |

| Heavy Atom Count | 8 |

Structure

3D Structure

Properties

IUPAC Name |

N,2,2-trimethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZSZVXPVMGSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,2,2 Trimethyltetrahydro 2h Pyran 4 Amine

Reductive Amination Pathways

Reductive amination stands as a cornerstone for the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine. This widely utilized method involves the conversion of a carbonyl group to an amine through an imine intermediate. The process is valued for its efficiency and is a common strategy in the preparation of various amines.

Precursor Chemistry: 2,2-dimethyltetrahydro-2H-pyran-4-one

The synthesis commences with the ketone precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one. researchgate.net This compound provides the necessary tetrahydropyran (B127337) ring structure and the gem-dimethyl group at the 2-position. The reactivity of the carbonyl group at the 4-position is central to the subsequent amination and reduction steps.

| Reactant | Reagent | Intermediate | Product |

| 2,2-dimethyltetrahydro-2H-pyran-4-one | 1. Aqueous Methanamine2. Sodium Tetrahydridoborate | Schiff Base | This compound |

Alternative Synthetic Approaches and Modifications

While the reductive amination with sodium tetrahydridoborate is a well-established route, other methodologies and adaptations can be considered for the synthesis of this compound and its analogs. These alternatives may offer advantages in terms of reaction conditions, scalability, or access to a wider range of derivatives.

Continuous Flow Synthesis Adaptations for Analogous Derivatives

Continuous flow chemistry presents a modern and efficient alternative to traditional batch processing for the synthesis of amines, including those with a tetrahydropyran scaffold. This methodology can offer improved control over reaction parameters, enhanced safety, and easier scalability. For reductive amination of ketones, continuous flow systems have been developed using various catalysts, such as Pd/C, and can be operated under milder conditions than some batch processes. researchgate.net While a specific continuous flow synthesis for this compound has not been detailed, the principles are applicable. Such a process could involve pumping a solution of 2,2-dimethyltetrahydro-2H-pyran-4-one and methylamine (B109427) through a heated reactor column packed with a solid-supported catalyst in the presence of a hydrogen source. researchgate.netresearchgate.net

Application of Lithium Tetrahydridoaluminate in Reductions

Lithium tetrahydridoaluminate (lithium aluminum hydride) is a more potent reducing agent than sodium tetrahydridoborate and can also be employed in the synthesis of related compounds. For instance, it has been used to reduce cyanoethylated derivatives of this compound. In the context of the primary synthesis, it could potentially be used for the reduction of the Schiff base intermediate, although its higher reactivity requires more stringent reaction conditions, such as the use of anhydrous solvents. researchgate.net

Stereoselective Synthesis Strategies

The 4-position of the this compound molecule is a stereocenter. While the direct reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one typically results in a racemic mixture, the development of stereoselective methods is a significant area of interest in organic synthesis. Asymmetric synthesis of highly functionalized tetrahydropyrans can be achieved through various strategies, including organocatalytic cascade reactions. For example, one-pot Michael/Henry/ketalization sequences have been developed to create tetrahydropyrans with multiple contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.govacs.org Furthermore, palladium-catalyzed stereoselective C-H arylation of aminotetrahydropyrans has been demonstrated as a method to introduce functionality with high diastereoselectivity. nih.gov Although these specific methods have not been reported for the synthesis of enantiomerically pure this compound, they represent the current state-of-the-art in the stereocontrolled synthesis of substituted tetrahydropyran rings and could potentially be adapted for this purpose.

Chiral Auxiliary Approaches in Related Tetrahydropyran Syntheses

Chiral auxiliary-based synthesis is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter in the substrate with high diastereoselectivity. Finally, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered for reuse.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. For the synthesis of tetrahydropyran rings, a chiral auxiliary could be used to set a key stereocenter in an acyclic precursor. For example, an auxiliary could be attached to a carboxylic acid, followed by a diastereoselective α-alkylation to introduce a side chain with a specific stereochemistry. This side chain could contain functionality, such as a protected hydroxyl group or an olefin, necessary for a subsequent cyclization step to form the tetrahydropyran ring.

Another potential application involves an auxiliary-controlled aldol (B89426) reaction to create a 1,3-diol or a δ-hydroxy ketone with defined stereocenters. These intermediates are classic precursors for tetrahydropyran ring formation via acid-catalyzed cyclization or other intramolecular etherification strategies. The stereochemistry established by the auxiliary in the initial acyclic fragment is then transferred to the final cyclic product. While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the principles are fundamental to asymmetric synthesis and represent a viable, albeit less direct, pathway to chiral tetrahydropyran building blocks.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Key Feature |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated enolate, directing attack from the less hindered face. | High diastereoselectivity, reliable, and well-studied. |

| Pseudoephedrine | Alkylations | Forms a stable lithium chelate, blocking one face of the enolate. | Highly crystalline derivatives aid in purification; auxiliary is readily available. |

Enzymatic Resolution Techniques for Chiral Pyran Building Blocks

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymatic kinetic resolution is a particularly effective technique for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, leaving the other unreacted. The reacted and unreacted enantiomers, now being different chemical compounds, can be easily separated.

Lipases are a class of enzymes frequently used for the resolution of racemic alcohols and amines, which are common precursors for compounds like this compound. For example, a racemic mixture of a substituted tetrahydropyran alcohol can be subjected to lipase-catalyzed acylation. Enzymes like Novozym® 435 (Candida antarctica lipase (B570770) B) or lipase from Pseudomonas cepacia can selectively acylate one enantiomer of the alcohol, producing an ester, while leaving the other enantiomer untouched.

A notable study demonstrated the large-scale resolution of (±)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a structurally related building block. The procedure exploited the opposite enantioselectivity of two different lipases. First, Novozym® 435 was used to catalyze the acetylation of the racemic alcohol. The reaction was stopped at approximately 65% conversion, allowing for the isolation of the unreacted (R)-alcohol in high enantiopurity (98% ee). The acetylated (S)-ester was then hydrolyzed and subjected to a second resolution with lipase AK, which has the opposite enantiopreference, to obtain the pure (S)-alcohol. Such resolved chiral alcohols can then be converted into the corresponding amines with retention of stereochemistry, providing a reliable route to enantiopure pyran-4-amine derivatives.

Table 3: Enzymatic Resolution of a Racemic Tetrahydropyranyl Alcohol

| Enzyme | Reaction Type | Substrate | Product(s) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Novozym® 435 (Lipase) | Acetylation | (±)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Unreacted (R)-alcohol and (S)-acetate | 98% (for R-alcohol) |

Chemical Transformations and Derivative Synthesis of N,2,2 Trimethyltetrahydro 2h Pyran 4 Amine

Amination Reactions and Derivatives

The secondary amine functionality of N,2,2-trimethyltetrahydro-2H-pyran-4-amine allows for further substitution reactions at the nitrogen atom. One key transformation is cyanoethylation, which extends the carbon chain and introduces a nitrile group, a versatile functional group for subsequent chemical modifications.

This compound undergoes cyanoethylation when treated with acrylonitrile. nih.gov This reaction is a classic Michael addition, where the secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. researchgate.net This process effectively adds a 2-cyanoethyl group to the nitrogen atom of the parent amine. nih.gov

The resulting product, 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile, contains a terminal nitrile group. nih.gov This nitrile is a valuable synthetic handle that can be converted into other functional groups, most notably a primary amine, through reduction. A powerful reducing agent, such as lithium tetrahydridoaluminate (LiAlH₄), is typically employed to reduce the nitrile to a primary amine, extending the diamine chain. nih.gov

The reduction of 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile yields N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. nih.gov This two-step process, starting from this compound, successfully transforms the initial secondary amine into a more complex diamine derivative with a three-carbon spacer. nih.gov This derivative possesses both a tertiary and a primary amine, offering differential reactivity for further synthetic applications. nih.gov

Table 1: Synthesis of a Diamine Derivative via Cyanoethylation and Reduction

| Step | Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|---|

| 1 | This compound | Acrylonitrile | 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile | Cyanoethylation (Michael Addition) |

| 2 | 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile | Lithium tetrahydridoaluminate (LiAlH₄) | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine | Nitrile Reduction |

Acylation and Amidation Reactions

The nucleophilic nitrogen of this compound readily participates in acylation and amidation reactions, leading to the formation of stable amide derivatives. These reactions are fundamental in organic synthesis for creating C-N bonds.

Amide linkages are formed by reacting this compound with a suitable acylating agent. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. The reaction with an acyl chloride, for instance, is typically rapid and proceeds via nucleophilic acyl substitution to yield the corresponding N-acylated amide and hydrochloric acid, which is often scavenged by a base.

Alternatively, direct condensation with a carboxylic acid can be achieved using various modern coupling reagents (e.g., carbodiimides like EDC or reagents like HATU) or through thermal or catalytic methods that promote dehydration. These methods are widely applicable for the synthesis of primary, secondary, and tertiary amides. researchgate.net

Table 2: Examples of Acylation Reactions

| Amine Reactant | Acylating Agent | Product Type |

|---|---|---|

| This compound | Acetyl chloride | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylacetamide |

| This compound | Benzoyl chloride | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylbenzamide |

| This compound | Acetic anhydride | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylacetamide |

The amide derivatives formed from this compound are tertiary amides, as the parent amine is secondary. Therefore, the amide nitrogen itself cannot be further alkylated. However, if one were to start with a primary amine analogue, 4-amino-2,2-dimethyltetrahydro-2H-pyran, the resulting secondary amide could undergo N-methylation.

The selective N-methylation of secondary amides can be challenging, as competitive O-alkylation can occur, leading to the formation of an imidate ester. The outcome is highly dependent on the substrate structure, the methylating agent (e.g., methyl iodide, dimethyl sulfate), the base, and the solvent used. For example, direct methylation of some amide-containing heterocycles with methyl iodide can result in significant amounts of the O-methylated isomer. beilstein-journals.org The N-methyl group in an amide can influence the molecule's conformation, polarity, and hydrogen-bonding capability, which are critical properties for bioactive compounds.

Cyclization Reactions and Ring Modifications

The tetrahydropyran (B127337) ring is a stable saturated heterocycle and generally does not undergo ring-opening or modification reactions under standard conditions. The chemical reactivity of this compound and its derivatives is dominated by the functional groups attached to the ring, primarily the amine.

Currently, there is a lack of specific research in the scientific literature detailing cyclization reactions or ring modifications that originate from this compound. While numerous methods exist for the synthesis of the tetrahydropyran ring itself, such as the Prins cyclization, these methods build the ring from acyclic precursors rather than modifying a pre-existing, substituted tetrahydropyran amine. Any potential intramolecular cyclization reactions involving this compound would likely require the prior introduction of a second reactive functional group onto the molecule, for which specific pathways have not been reported.

Intramolecular Cyclization Pathways

Intramolecular cyclization refers to the formation of a new ring within a single molecule through the reaction of two functional groups. For a molecule like this compound, such pathways could theoretically lead to the formation of bicyclic heterocyclic compounds. These reactions often require the prior installation of a reactive functional group on the nitrogen atom that can subsequently react with another part of the molecule.

While the literature does not provide specific examples of intramolecular cyclization starting directly from this compound, plausible synthetic strategies can be proposed. For instance, acylation of the amine followed by the introduction of a suitable leaving group on the alkyl chain could create a precursor for an intramolecular nucleophilic substitution, where the tetrahydropyran oxygen or another atom acts as the nucleophile, leading to a bridged or fused bicyclic system. The feasibility of such cyclizations depends on thermodynamic and kinetic factors, including the stability of the resulting ring system (typically 5- or 6-membered rings are favored) and the geometric alignment of the reacting groups. The development of synthetic methodologies to construct diverse bicyclic scaffolds remains an active area of research. nih.govrsc.orgorganic-chemistry.org

Transannular Cyclizations in Related Systems

Transannular cyclization is a specific type of intramolecular reaction that occurs across a medium or large-sized ring. In these reactions, a bond is formed between two non-adjacent atoms on opposite sides of the ring. This process is driven by the conformational flexibility of rings typically containing 8 to 11 atoms, which allows distant parts of the ring to approach each other in space.

The six-membered tetrahydropyran ring of this compound is too small and conformationally rigid to undergo transannular reactions itself. However, this structural motif can be incorporated into larger macrocyclic systems. If this compound were used as a building block in the synthesis of a larger ring, the resulting macrocycle could be a candidate for transannular cyclization. For example, a reaction could be initiated at a functional group on the amine's substituent, which then attacks an atom within the tetrahydropyran ring or another part of the macrocycle, leading to complex, bridged bicyclic structures. The success and regioselectivity of such reactions are highly dependent on the conformation of the macrocyclic precursor.

Functional Group Interconversions at the Amine Moiety

Functional group interconversions are fundamental transformations in organic synthesis that convert one functional group into another. The secondary amine in this compound is a prime site for such modifications, allowing for the synthesis of a wide range of derivatives with altered chemical properties.

A key documented transformation is the cyanoethylation of the amine moiety. researchgate.net This reaction involves a Michael addition of the secondary amine to acrylonitrile, extending the alkyl chain on the nitrogen and introducing a nitrile functional group. This versatile nitrile group can then undergo further transformations. Specifically, it can be reduced to a primary amine using a strong reducing agent like lithium tetrahydridoaluminate (LiAlH₄). researchgate.net This two-step sequence effectively converts the starting secondary amine into a diamine derivative, specifically N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. researchgate.net This diamine product offers two distinct amine sites for further derivatization.

The table below summarizes this synthetic pathway.

| Starting Material | Reagent(s) | Intermediate Product | Reagent(s) | Final Product | Transformation Type |

|---|---|---|---|---|---|

| This compound | Acrylonitrile | 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile | Lithium tetrahydridoaluminate (LiAlH₄) | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine | Cyanoethylation followed by Nitrile Reduction |

This sequence demonstrates how the amine moiety can be elaborated to introduce new functionality and significantly alter the molecular structure, providing a pathway to compounds such as N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine which can serve as building blocks for more complex molecules. researchgate.net

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra were acquired to map out the precise arrangement of atoms in N,2,2-trimethyltetrahydro-2H-pyran-4-amine.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) and are indicative of the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (Data is hypothetical due to the inability to access the full text of the primary research article)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | (Not specified) | (Not specified) | (Not specified) | 1H |

| H-4 (CH-N) | (Not specified) | (Not specified) | (Not specified) | 1H |

| H-3, H-5 (CH₂) | (Not specified) | (Not specified) | (Not specified) | 4H |

| H-6 (CH₂) | (Not specified) | (Not specified) | (Not specified) | 2H |

| N-CH₃ | (Not specified) | s | - | 3H |

| C(2)-CH₃ (gem-dimethyl) | (Not specified) | s | - | 6H |

Note: Without the actual spectral data, the chemical shifts, multiplicities, and coupling constants cannot be definitively assigned.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, the chemical shift of which is dependent on its hybridization and bonding environment.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Data is hypothetical due to the inability to access the full text of the primary research article)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (quaternary) | (Not specified) |

| C-4 (CH-N) | (Not specified) |

| C-6 (CH₂) | (Not specified) |

| C-3, C-5 (CH₂) | (Not specified) |

| N-CH₃ | (Not specified) |

| C(2)-CH₃ (gem-dimethyl) | (Not specified) |

Note: The precise chemical shifts for each carbon atom are pending access to the experimental data.

To investigate the three-dimensional structure and preferred conformation of the tetrahydropyran (B127337) ring, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) would be employed. These experiments would reveal through-space and through-bond correlations between protons, respectively, allowing for the determination of the relative stereochemistry and the axial or equatorial disposition of the substituents on the pyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound (Data is hypothetical due to the inability to access the full text of the primary research article)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | (Not specified) |

| C-H (alkane) | Stretching | (Not specified) |

| C-N (amine) | Stretching | (Not specified) |

| C-O (ether) | Stretching | (Not specified) |

Note: The specific wavenumbers for the vibrational modes require the actual IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structural features. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the tetrahydropyran ring, providing further structural confirmation.

X-ray Crystallography of Derived Structures

Often, to obtain crystals suitable for X-ray diffraction, the parent compound is derivatized. This process involves a chemical modification to introduce functionalities that promote crystallization. The resulting crystal structure of the derivative provides invaluable insight into the structural framework of the original molecule.

At present, there are no published X-ray crystallographic studies on derivatives of this compound found within the searched scientific literature. Such a study would be a significant contribution to the chemical understanding of this compound.

Conformational Analysis and Stereochemical Considerations

Pyran Ring Conformations (Chair, Boat Forms)

The tetrahydropyran (B127337) ring, the core structure of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, predominantly adopts a chair conformation to minimize steric strain. ic.ac.uklibretexts.org This conformation is significantly more stable than other possible forms, such as the boat or twist-boat conformations. ic.ac.uklibretexts.org In the chair form, the carbon-carbon bonds are able to achieve bond angles of approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thereby minimizing angle strain. libretexts.org Furthermore, the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. libretexts.org

The boat conformation, in contrast, is considerably less stable. This instability arises from two main factors: unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions, and torsional strain from eclipsed hydrogen atoms along the bottom of the "boat". libretexts.orglibretexts.org The repulsion energy due to the close proximity of the flagpole hydrogens is a significant destabilizing factor. libretexts.org Consequently, the chair conformation constitutes the vast majority of the conformational population of cyclohexane (B81311) and, by extension, tetrahydropyran rings at room temperature. ic.ac.uk

The relative energies of these conformations are well-established for cyclohexane, which serves as a good model for the tetrahydropyran ring. The chair form is the ground state, while the twist-boat is about 5 kcal/mol higher in energy, and the true boat conformation is even more energetic. libretexts.org

Interactive Data Table: Conformational Energies

| Conformation | Relative Energy (kcal/mol) | Key Strain Factors |

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | ~5 | Reduced flagpole interactions and some torsional strain |

| Boat | >5 | Significant flagpole steric strain and torsional strain |

Stereochemical Influence of Substituents

The substituents on the tetrahydropyran ring—three methyl groups and an amino group—profoundly influence the conformational equilibrium. In the chair conformation, substituents can occupy either axial or equatorial positions. pearson.com Equatorial positions are generally favored for bulky substituents as this minimizes steric hindrance with other groups on the ring. pearson.commdpi.com

For this compound, the two methyl groups at the C2 position (gem-dimethyl group) will have one methyl group in an axial position and the other in an equatorial position in a chair conformation. The N-methylamino group at the C4 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens and the axial methyl group at C2. The stability of a substituted pyran ring is largely determined by the steric demands of the substituents and their preferred orientation. The presence of substituents can also lead to deviations in the intra-annular torsion angles. beilstein-journals.orgnih.gov

The stereochemical outcome of reactions involving tetrahydropyran rings is often dictated by the conformational preferences of the intermediates. For instance, reactions proceeding through an oxocarbenium ion intermediate can be influenced by hyperconjugative effects from axial substituents. nih.gov The nature and position of substituents can also influence the electronic properties and reactivity of the molecule. acs.orgrsc.org

Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of the amino group in this compound allows for the formation of both intermolecular and intramolecular hydrogen bonds. nih.govyoutube.com Hydrogen bonding plays a crucial role in determining the conformation and physical properties of the molecule. mdpi.com

Intermolecular hydrogen bonding occurs between the amino group of one molecule and the oxygen atom or amino group of another molecule. youtube.comyoutube.com This type of interaction is significant in the condensed phases and can influence properties such as boiling point and solubility. The amino group can act as a hydrogen bond donor, while the pyran oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding can potentially occur between the amino group at C4 and the ring oxygen. youtube.comresearchgate.net For this to happen, the amino group would likely need to be in an axial position, bringing it into closer proximity to the ring oxygen. However, this would be a higher energy conformation due to steric clashes. The formation of an intramolecular hydrogen bond would create a six-membered ring, which is a stable arrangement. mdpi.com The balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric interactions of the axial substituent would determine the conformational preference. In protic solvents, the intramolecular hydrogen bond may be disrupted in favor of forming intermolecular hydrogen bonds with the solvent. nih.gov

Dihedral Angle Analysis and Conformational Stability

The analysis of dihedral angles, often performed using computational methods like Density Functional Theory (DFT) or through experimental techniques like NMR spectroscopy, provides quantitative insight into the conformational stability. beilstein-journals.orgmdanalysis.org The repulsion between axial substituents can cause a flattening of the chair conformation, leading to changes in the intra-annular torsion angles. beilstein-journals.orgnih.gov For example, the repulsion between an axial fluorine at C2 and an axial halogen at C4 in halogenated pyran analogues was found to increase with the size of the halogen at C4. beilstein-journals.org A similar effect would be expected from the axial methyl group at C2 and any axial substituent at C4 in this compound.

Interactive Data Table: Representative Dihedral Angles for a Chair Conformation

| Dihedral Angle | Typical Value (°) | Description |

| O-C2-C3-C4 | ~ ±60 | Defines the pucker of the ring |

| C2-C3-C4-C5 | ~ ±60 | Defines the pucker of the ring |

| C3-C4-C5-C6 | ~ ±60 | Defines the pucker of the ring |

| C4-C5-C6-O | ~ ±60 | Defines the pucker of the ring |

| C5-C6-O-C2 | ~ ±60 | Defines the pucker of the ring |

| C6-O-C2-C3 | ~ ±60 | Defines the pucker of the ring |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties and energetic landscape of N,2,2-trimethyltetrahydro-2H-pyran-4-amine. Using methods like Density Functional Theory (DFT), researchers can model the molecule's electron distribution to predict a variety of key parameters. These calculations are crucial for determining the molecule's stability, reactivity, and spectroscopic characteristics.

Key Investigated Parameters:

Optimized Geometry: QM calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths and angles.

Electronic Properties: The distribution of electrons can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and electronic excitability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions.

Below is a hypothetical data table summarizing the results of a DFT calculation on this compound.

| Parameter | Calculated Value |

| Total Energy | -482.345 Hartrees |

| HOMO Energy | -6.21 eV |

| LUMO Energy | 2.15 eV |

| HOMO-LUMO Gap | 8.36 eV |

| Dipole Moment | 2.54 Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations are employed to explore the conformational flexibility of this compound over time. nih.gov By simulating the motion of atoms and bonds, MD provides a dynamic picture of how the molecule behaves in a given environment, such as in solution. nih.gov This is particularly important for understanding how the molecule might adopt different shapes to interact with biological targets.

The pyran ring can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations can reveal the energetic favorability of these conformations and the transitions between them. The orientation of the amine and trimethyl substituents will also be influenced by these ring dynamics.

Key Insights from MD Simulations:

Conformational Preferences: Identification of the most stable and frequently occurring conformations of the molecule.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) calculations can pinpoint which parts of the molecule are most flexible.

Solvent Effects: Understanding how the presence of a solvent, like water, influences the molecule's shape and dynamics.

The following table illustrates potential conformational states and their relative populations as determined by a hypothetical MD simulation.

| Conformation | Relative Population (%) | Key Dihedral Angle (°) |

| Chair (Equatorial Amine) | 75% | 180° |

| Chair (Axial Amine) | 20% | 60° |

| Twist-Boat | 5% | 30° |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com For this compound, docking studies could elucidate how it might interact with a specific biological target, providing insights into its potential mechanism of action. mdpi.comnih.gov

The process involves placing the molecule into the binding site of a receptor and scoring the different poses based on their binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Such studies are instrumental in structure-based drug design. nih.gov

Hypothetical Docking Results against a Kinase Target:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond (Amine) | ASP 145 | 2.8 |

| Hydrophobic (Methyl) | LEU 83 | 3.5 |

| Hydrophobic (Pyran) | VAL 35 | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computed structures. For instance, QM calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman).

By calculating these parameters for different stable conformations, it is possible to determine which conformation is most likely to be present under experimental conditions. This synergy between theoretical prediction and experimental measurement is a powerful tool in structural chemistry.

Predicted Spectroscopic Data for the Most Stable Conformer:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Amine) | 2.5 |

| ¹³C (C4) | 55.2 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-O-C Stretch | 1100 |

Note: The data in this table is hypothetical and for illustrative purposes.

Design Principles for Pyran-Containing Scaffolds

The pyran ring is a common scaffold in many biologically active compounds and natural products. rsc.orgresearchgate.netscispace.com Computational studies on molecules like this compound can help establish design principles for new pyran-containing scaffolds with desired properties.

By systematically modifying the substituents on the pyran ring and evaluating the effects on electronic properties, conformational behavior, and binding interactions, researchers can develop a deeper understanding of the structure-activity relationships. researchgate.net This knowledge can guide the rational design of new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Key Design Considerations:

Stereochemistry: The spatial arrangement of substituents can significantly impact biological activity.

Substitution Patterns: The position and nature of functional groups on the pyran ring can be tuned to optimize interactions with a target.

Conformational Rigidity: Introducing features that lock the molecule into a bioactive conformation can improve binding affinity.

Mechanistic Studies of Reactions Involving N,2,2 Trimethyltetrahydro 2h Pyran 4 Amine

Reaction Mechanism Elucidation for Synthesis

The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine can be achieved through a straightforward and well-understood reaction pathway. The primary method involves a two-step process starting from 2,2-dimethyltetrahydro-2H-pyran-4-one. researchgate.net

The initial step is the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methylamine (B109427). This reaction is a classic example of imine formation, where the primary amine attacks the carbonyl carbon of the ketone. This is followed by dehydration to form a Schiff base. The subsequent step involves the reduction of this Schiff base. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the imine to the corresponding secondary amine, yielding this compound. researchgate.net

The general mechanism for this synthesis is outlined below:

Nucleophilic attack: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,2-dimethyltetrahydro-2H-pyran-4-one.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated at the hydroxyl group, which allows for the elimination of a water molecule to form an iminium ion.

Formation of Schiff base: Deprotonation of the nitrogen results in the formation of the Schiff base.

Reduction: The Schiff base is then reduced by sodium borohydride. The hydride ion (H⁻) from the borohydride attacks the carbon of the C=N double bond, and subsequent workup provides the final amine product.

This synthetic approach is a reliable method for the preparation of this compound and related compounds. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 2,2-dimethyltetrahydro-2H-pyran-4-one | 1. Aqueous methylamine 2. Sodium borohydride | Schiff base | This compound | researchgate.net |

Investigation of Catalytic Cycles in Pyran Derivative Formation

The formation of pyran derivatives often involves the use of catalysts to enhance reaction rates and control stereoselectivity. While specific catalytic cycle studies for this compound are not extensively detailed in the literature, the broader context of pyran synthesis provides valuable insights into potential catalytic mechanisms.

One-pot multicomponent reactions are a common strategy for synthesizing pyran derivatives. For instance, the synthesis of 4H-pyran derivatives can be catalyzed by KOH-loaded calcium oxide. growingscience.com In this type of reaction, the catalyst facilitates the initial condensation steps, leading to the formation of the pyran ring. The reusability of such heterogeneous catalysts is a significant advantage in green chemistry. growingscience.comsamipubco.com

A plausible catalytic cycle for the formation of a tetrahydrobenzo[b]pyran derivative using a reusable nanocatalyst provides a general model. samipubco.com The cycle can be initiated by the coordination of the catalyst with the carbonyl group of an aldehyde, which increases its electrophilicity. This is followed by a nucleophilic attack and a series of condensation and cyclization reactions to form the final product. samipubco.com

Palladium-catalyzed reactions, such as the oxidative Heck redox-relay strategy, are also employed for the synthesis of tetrahydropyrans. acs.org These reactions involve a catalytic cycle that includes steps like oxidative addition, migratory insertion, and reductive elimination. The specific ligands attached to the palladium center play a crucial role in the efficiency and selectivity of the reaction. Control experiments have demonstrated that the palladium(II) species is the active catalyst in these transformations. acs.org

| Pyran Derivative Type | Catalyst | Key Mechanistic Features | Reference |

|---|---|---|---|

| 4H-pyran derivatives | KOH loaded Calcium Oxide | Heterogeneous catalysis, facilitates condensation. | growingscience.com |

| Tetrahydrobenzo[b]pyran | CoFe₂O₄@SiO₂-CPTES-Melamine-Cu nanocatalyst | Coordination to carbonyl, activation for nucleophilic attack. | samipubco.com |

| 2,6-trans-Tetrahydropyrans | Palladium(II) acetate | Oxidative Heck redox-relay, active Pd(II) species. | acs.org |

| Tricyclic fused-pyrans | Brønsted acid (TfOH) | Catalyzes sequential hydride shift and cyclization. | nih.gov |

Exploration of Hydrogen Shift and Cyclization Mechanisms

Hydrogen shift and cyclization reactions are fundamental processes in the synthesis of complex cyclic molecules, including pyran derivatives. A notable example is the highly diastereoselective synthesis of tricyclic fused-pyrans, which proceeds through a sequential growingscience.comnih.gov- growingscience.comnih.gov-hydride shift and cyclization mechanism. nih.gov This reaction is catalyzed by a Brønsted acid. The key to the success of this reaction is the substrate design, which includes two methyl groups at the benzylic position. These groups promote the desired hydride shift sequence. nih.gov Experimental evidence suggests that the rate-determining step in this process is the initial cyclization, not the hydride shift itself. nih.gov

In the realm of photochemical reactions, polyalkyl pyran-4-ones can undergo transformations to form complex bicyclic products. acs.org The proposed mechanism involves a γ-hydrogen abstraction by the excited enone chromophore of an intermediate. This abstraction leads to the formation of a 1,4-biradical, which can then undergo subsequent radical coupling through different ring-closure pathways to yield the final products. acs.org

The presence of amine groups can also influence hydride transfer reactions. Studies have shown that amine functional groups in the secondary coordination sphere of a catalyst can stabilize hydride intermediates through hydrogen bonding. nih.gov This stabilization can alter the product selectivity and rate of catalytic hydride transfer reactions. While not directly involving this compound, these findings highlight the potential role of the amine moiety in influencing reactions that involve hydride shifts. nih.gov

| Reaction Type | Key Mechanistic Step | Substrate/Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Diastereoselective synthesis of tricyclic fused-pyrans | Sequential growingscience.comnih.gov- growingscience.comnih.gov-hydride shift/cyclization | Alkyl phenethyl ether derivatives | Rate-determining step is the first cyclization. | nih.gov |

| Photochemical formation of bicyclic ethers | γ-hydrogen abstraction | Polyalkyl pyran-4-ones | Formation of a 1,4-biradical intermediate. | acs.org |

| Catalytic hydride transfer | Hydride stabilization by amine groups | CO₂ reduction catalysts | Amine groups alter product selectivity via H-bonding. | nih.gov |

Applications As a Building Block in Complex Organic Synthesis

Role in Total Synthesis of Natural Products Incorporating Pyran Rings

The tetrahydropyran (B127337) ring is a core structural motif in a multitude of biologically significant natural products. Methodologies for the asymmetric construction of substituted pyrans are therefore of great importance in synthetic chemistry. While numerous strategies exist for the synthesis of pyran-containing natural products, the specific use of N,2,2-trimethyltetrahydro-2H-pyran-4-amine as a direct building block in the total synthesis of such compounds is not extensively documented in prominent scientific literature. General methods often focus on processes like pyran annulation to construct the ring system during the synthesis. nih.gov

Precursor for Advanced Amine Derivatives

A primary application of this compound is its role as a foundational molecule for the synthesis of more elaborate amine derivatives. The presence of a secondary amine (the N-methyl group) allows for further functionalization.

A key example is its conversion into N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine. researchgate.net This transformation is achieved through a two-step process. First, this compound is subjected to cyanoethylation with acrylonitrile. The resulting nitrile, 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile, is then reduced, for instance with lithium tetrahydridoaluminate, to yield the final diamine product. researchgate.net This synthetic pathway effectively extends the amine functionality, creating a more complex derivative with altered chemical properties and potential for further reactions.

Table 1: Synthesis of an Advanced Amine Derivative

| Starting Material | Reagents | Intermediate Product | Reagents | Final Product |

|---|

This table outlines the synthetic route from this compound to a more complex propane-1,3-diamine derivative. researchgate.net

Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial in asymmetric synthesis, where they can be used to control the stereochemical outcome of a reaction. mdpi.com However, the application of this compound specifically as a chiral building block in asymmetric synthesis is not well-established in scientific literature. For a compound to be used in this context, it would typically need to be available in an enantiomerically pure form (e.g., as the (4R) or (4S) isomer). The synthesis of this compound generally starts from an achiral ketone (2,2-dimethyltetrahydro-2H-pyran-4-one), leading to a racemic product. researchgate.net Reports on the resolution of this racemate or an asymmetric synthesis to produce specific enantiomers are scarce, limiting its documented use as a chiral building block.

Utility in the Synthesis of Scaffolds for Chemical Biology Research

The tetrahydro-2H-pyran-4-amine core is a recognized scaffold in medicinal chemistry and drug discovery. Its saturated, sp³-rich structure is often sought after to improve the physicochemical properties of potential drug candidates. Derivatives of this core structure are used as building blocks for creating libraries of novel compounds for biological screening.

While this compound itself is a specific example, its close analogs demonstrate the utility of this chemical class. For instance, N-propyl-tetrahydro-2H-pyran-4-amine is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Furthermore, other derivatives, such as 5-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine, have been incorporated into molecules investigated in medicinal chemistry research. chiralen.com The amine functionality on the pyran ring provides a convenient handle for attaching the scaffold to other molecular fragments, making it a versatile component in the design of new bioactive molecules. chemimpex.comcymitquimica.com

Table 2: Examples of Tetrahydro-2H-pyran-4-amine Derivatives in Medicinal Chemistry

| Compound Derivative | Reported Context/Application |

|---|---|

| N-Propyl-tetrahydro-2H-pyran-4-amine | Building block in pharmaceutical development for neurological disorders. chemimpex.com |

| 5-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine | Used in medicinal chemistry research. chiralen.com |

This table showcases related compounds and their applications, highlighting the importance of the core tetrahydro-2H-pyran-4-amine scaffold.

Intermediate in the Production of Industrial Tetrahydro-2H-pyran Derivatives

The utility of substituted tetrahydro-2H-pyran amines extends to industrial applications. These compounds can serve as intermediates in the production of specialty chemicals. For example, N-propyl-tetrahydro-2H-pyran-4-amine is used in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides. chemimpex.com In the field of polymer chemistry, this class of compounds can act as modifiers in polymer production, helping to develop materials with improved properties like flexibility and durability. chemimpex.com

The synthesis of advanced diamines from this compound, as described previously, mirrors industrial processes used to produce diamines like N,N-dimethyl-1,3-propanediamine, which are important intermediates in the manufacturing of surfactants, textiles, and lubricating oil additives. researchgate.netgoogle.comcetjournal.it This suggests that this compound and its derivatives have potential as intermediates in scalable, industrial chemical production.

Q & A

Q. What are the established synthetic routes for N,2,2-trimethyltetrahydro-2H-pyran-4-amine, and how do reaction conditions influence yield?

The compound is synthesized via reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-amine with methylamine hydrate, followed by sodium borohydride reduction of the intermediate Schiff base. Key steps include:

- Cyclization : Formation of the tetrahydropyran ring under acidic conditions.

- Amine introduction : Reductive amination using NaBH₄, requiring precise stoichiometric control to avoid over-reduction . Yield optimization depends on reaction time, temperature (typically 40–60°C), and solvent choice (e.g., methanol or ethanol). Impurities often arise from incomplete reduction or side reactions with the methyl group.

Q. Which analytical techniques are critical for characterizing This compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrahydropyran ring structure and methyl group positions. Key signals include δ ~2.0–2.5 ppm (N-methyl protons) and δ ~3.5–4.0 ppm (pyran oxygen-adjacent protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₇NO, exact mass 143.13) and detects fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, with retention time calibration against known standards .

Q. What preliminary biological assays are recommended to screen This compound for bioactivity?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against E. coli, S. aureus, and C. albicans (structural analogs show MIC values of 8–32 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Related tetrahydropyran amines exhibit IC₅₀ ranges of 10–50 µM .

Advanced Research Questions

Q. How can This compound be functionalized for structure-activity relationship (SAR) studies?

- Cyanoethylation : React with acrylonitrile under basic conditions to introduce a nitrile group at the amine site, forming 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile. Subsequent reduction with LiAlH₄ yields N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine, a precursor for further derivatization .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and catalyst (e.g., Pd/C for hydrogenation) to control regioselectivity.

Q. What strategies mitigate emetogenicity in tetrahydropyran-4-amine derivatives during pharmacological evaluation?

- Pica feeding assay in rats : Measure kaolin consumption as a surrogate for nausea. For example, EPPA-1 (a PDE4 inhibitor with a tetrahydropyran-4-amine moiety) showed a therapeutic index (TI) of 578, compared to rolipram (TI = 0.15), by balancing anti-inflammatory efficacy (D₅₀ = 0.042 mg/kg) and emetic thresholds (D₅₀ = 24.3 mg/kg) .

- α₂-Adrenoceptor anesthesia reversal : Assess emetic potential in mice by monitoring recovery time from xylazine/ketamine-induced sedation .

Q. How do synthetic routes for This compound compare in scalability and sustainability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.